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Defensin

Cat. No.: B1577289
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Description

Defensins are a family of cationic, cysteine-rich antimicrobial peptides (AMPs) with a molecular weight of approximately 2-6 kDa, serving as a crucial component of the innate immune system in plants, mammals, and other species . These highly stable peptides share a conserved tertiary structure known as the cysteine-stabilized αβ (CSαβ) motif, which consists of a triple-stranded antiparallel β-sheet and a single α-helix, stabilized by three or more characteristic disulfide bonds . In research, defensins are recognized for their multifaceted biological activities. They exhibit broad-spectrum antimicrobial activity against bacteria, fungi, and enveloped viruses, including HIV and HSV . Their mechanism of action is diverse and includes disrupting microbial membranes through interactions with specific lipids like glucosylceramides , inducing reactive oxygen species (ROS) , and modulating ion channels . Beyond direct microbial killing, defensins possess significant immunomodulatory functions; they act as chemokines, influence adaptive immunity by attracting immune cells, and can promote wound healing and angiogenesis . Their role extends to cancer research, where certain defensins demonstrate contradictory abilities to either promote or suppress tumor progression, making them intriguing targets for oncological studies . Furthermore, some plant defensins have been successfully engineered into transgenic crops to enhance fungal resistance, highlighting their application in agricultural biotechnology . This product is supplied as a high-purity reagent for research applications. It is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans.

Properties

bioactivity

Antimicrobial

sequence

HSACAANCLSMGKAGGRCENGVCLCR

Origin of Product

United States

Classification and Phylogenetic Diversity of Defensins

Major Defensin (B1577277) Superfamilies Based on Disulfide Topology and Evolutionary Origin

Based on structural analysis, particularly the orientation and connectivity of disulfide bonds, defensins are broadly classified into two independent superfamilies: cis-defensins and trans-defensins. wikipedia.orgnih.govoup.comfrontiersin.org These superfamilies arose from independent evolutionary events. nih.govoup.com

Cis-Defensins

Cis-defensins constitute a large superfamily predominantly found in plants, fungi, and the majority of invertebrates. oup.comlatrobe.edu.au A defining characteristic of cis-defensins is the presence of two parallel disulfide bonds that connect the final β-strand to an α-helix. nih.govfrontiersin.orgmdpi.com This structural arrangement is part of the cysteine-stabilized αβ (CSαβ) motif, a common fold among cis-defensins. latrobe.edu.aufrontiersin.org While they share this conserved structural scaffold, cis-defensins exhibit high sequence divergence, except for the conserved cysteine residues involved in disulfide bonding. latrobe.edu.au Cis-defensins can contain six, eight, or ten cysteine residues. frontiersin.org

Trans-Defensins

The trans-defensin superfamily includes vertebrate defensins, such as alpha, beta, and theta-defensins, as well as invertebrate big defensins. wikipedia.orgoup.comfrontiersin.org In contrast to cis-defensins, trans-defensins have two analogous disulfide bonds that point in opposite directions from the final β-strand, connecting to different secondary structure elements. nih.govoup.comfrontiersin.orgmdpi.com Trans-defensins typically contain six cysteine residues. frontiersin.org All trans-defensins share a conformational structure characterized by three anti-parallel β-strands stabilized by three disulfide bonds, although they can adopt diverse three-dimensional structures that may or may not include α-helices. frontiersin.orgresearchgate.net Big defensins, found in some invertebrates, are believed to be ancestral to beta-defensins and possess a C-terminal domain with the beta-defensin cysteine pairing. frontiersin.org

Mammalian this compound Subfamilies

Mammalian defensins, belonging to the trans-defensin superfamily, are further categorized into three main subfamilies based on their size, disulfide bonding patterns, and phylogenetic relationships: alpha-defensins, beta-defensins, and theta-defensins. wikipedia.orgwikipedia.orgmdpi.comwikipedia.org

Alpha-Defensins (α-defensins)

Alpha-defensins are a family of mammalian this compound peptides primarily found in humans, monkeys, and several rodent species. wikipedia.org They are particularly abundant in neutrophils, certain macrophage populations, and Paneth cells of the small intestine. wikipedia.org Human alpha-defensins were initially isolated from neutrophils and are thus also known as human neutrophil peptides (HNPs). wikipedia.org Examples include HNP1-4, HD5, and HD6. Alpha-defensins are typically 29-45 amino acids long and contain three intramolecular disulfide bonds with a specific connectivity pattern: Cys1-Cys6, Cys2-Cys4, and Cys3-Cys5. frontiersin.orgmdpi.com Their tertiary structure features a conserved triple-stranded antiparallel β-sheet. wikipedia.org Alpha-defensins exhibit broad-spectrum antimicrobial activity against various bacteria, fungi, and enveloped viruses. wikipedia.org They are produced constitutively and/or in response to microbial products or pro-inflammatory cytokines. wikipedia.org Some alpha-defensins, like cryptdins in mice, are produced as inactive propeptides that require proteolytic cleavage for activation. wikipedia.org

Here is a table summarizing some human alpha-defensins:

Human Alpha-DefensinPrimary Location(s)Disulfide ConnectivityPubChem CID
HNP1Neutrophils, MonocytesC1-C6, C2-C4, C3-C5-
HNP2Neutrophils, MonocytesC1-C6, C2-C4, C3-C5-
HNP3Neutrophils, MonocytesC1-C6, C2-C4, C3-C5-
HNP4Neutrophils, MonocytesC1-C6, C2-C4, C3-C5-
HD5Paneth cells (small intestine)C1-C6, C2-C4, C3-C5-
HD6Paneth cells (small intestine)C1-C6, C2-C4, C3-C5-

Beta-Defensins (β-defensins)

Beta-defensins are a widespread family of vertebrate defensins found in most vertebrate species, from teleost fish to mammals. frontiersin.orgmdpi.comwikipedia.org They are considered the oldest type of vertebrate this compound. frontiersin.org Beta-defensins are typically expressed by epithelial cells lining various organs, such as the epidermis, bronchial tree, and genitourinary tract, although they are also found in leukocytes like monocytes, macrophages, and neutrophils. wikipedia.orgmdpi.comwikipedia.org They are cationic antimicrobial peptides with a beta-sheet structure stabilized by three intramolecular disulfide bonds with a connectivity pattern of Cys1-Cys5, Cys2-C4, and Cys3-C6. frontiersin.orgmdpi.comwikipedia.org This disulfide arrangement is crucial for their proper folding, stability, and antimicrobial activity. mdpi.com Beta-defensins exhibit broad-spectrum activity against Gram-negative and Gram-positive bacteria, fungi, and enveloped viruses. wikipedia.org In addition to their antimicrobial roles, beta-defensins also possess immunomodulatory properties, including the ability to stimulate chemotaxis of immune cells like immature dendritic cells, memory T cells, monocytes, and neutrophils. mdpi.commdpi.com Human beta-defensins (hBDs), such as hBD-1, hBD-2, hBD-3, and hBD-4, have been identified and studied for their diverse functions in different tissues, including the reproductive system. mdpi.com

Here is a table summarizing some human beta-defensins:

Human Beta-DefensinPrimary Location(s)Disulfide ConnectivityPubChem CID
hBD-1Epithelial tissues (widespread), Reproductive systemC1-C5, C2-C4, C3-C6-
hBD-2Epithelial tissues, Reproductive systemC1-C5, C2-C4, C3-C6-
hBD-3Epithelial tissues, KeratinocytesC1-C5, C2-C4, C3-C6-
hBD-4Epithelial tissuesC1-C5, C2-C4, C3-C6-
hBD-126Reproductive system (involved in sperm function)C1-C5, C2-C4, C3-C6-

Theta-Defensins (θ-defensins)

Theta-defensins are a unique family of mammalian defensins that are cyclic peptides. mdpi.comiiarjournals.org They are primarily found in nonhuman primates, specifically in the leukocytes of Old World monkeys like rhesus macaques and olive baboons, but are absent in humans due to a premature stop codon in the gene transcript. mdpi.comiiarjournals.org Theta-defensins are typically 18 amino acids in length and have a macrocyclic backbone formed by the head-to-tail ligation of two nonapeptides derived from truncated alpha-defensin-related precursors. They contain three intermolecular disulfide bonds arranged in a ladder pattern along antiparallel β-sheets (Cys1-Cys6, Cys2-C5, and Cys3-C4). mdpi.comiiarjournals.org This cyclic structure and disulfide arrangement contribute to their remarkable stability and resistance to proteases. iiarjournals.org Theta-defensins exhibit broad-spectrum antimicrobial activity against bacteria, fungi, and some viruses. iiarjournals.org They also possess antiviral and anti-inflammatory activities. For example, rhesus theta-defensin 1 (RTD-1) has been shown to suppress inflammatory cytokines.

Here is a table summarizing some rhesus macaque theta-defensins:

Rhesus Macaque Theta-DefensinStructureDisulfide ConnectivityPubChem CID
RTD-1Cyclic peptideC1-C6, C2-C5, C3-C4-
RTD-2Cyclic peptideC1-C6, C2-C5, C3-C4-
RTD-3Cyclic peptideC1-C6, C2-C5, C3-C4-
RTD-4Cyclic peptideC1-C6, C2-C5, C3-C4-
RTD-5Cyclic peptideC1-C6, C2-C5, C3-C4-
RTD-6Cyclic peptideC1-C6, C2-C5, C3-C4-

Other this compound Families and Homologs (e.g., Big Defensins)

Beyond the well-characterized alpha, beta, and theta defensins, other this compound families and homologs exist, particularly in invertebrates, plants, and fungi, contributing to the broad spectrum of host defense. These molecules exhibit significant sequence and structural diversity, leading to their classification into at least two distinct superfamilies: cis-defensins and trans-defensins. wikipedia.orgportlandpress.com This classification is based on the orientation of the most conserved pair of disulfide bridges. portlandpress.com While some similarities in structure and function might suggest a common origin, evidence also points towards convergent evolution for some families. oup.com

One notable family within the trans-defensin superfamily, found in some invertebrates, is the "big defensins". wikipedia.org Initially characterized in the horseshoe crab Tachypleus tridentatus, big defensins are also present in mollusks, arthropods, and lancelets. wikipedia.org These peptides are distinct from other this compound families and phylogenetic analysis suggests they are evolutionarily closer to vertebrate defensins than to invertebrate CSαβ-containing defensins.

Big defensins are typically composed of two distinct domains: a hydrophobic N-terminal domain and a cationic C-terminal domain that structurally resembles vertebrate beta-defensins. asm.orgnih.gov These two domains are encoded by separate exons. The presence of the hydrophobic N-terminal domain is a key characteristic of canonical big defensins and is thought to have been lost during the evolution towards beta-defensins in vertebrates. asm.orgnih.gov

Research on big defensins, particularly from marine invertebrates like oysters (Crassostrea gigas), has provided detailed insights into their diversity, gene organization, and expression patterns. The oyster C. gigas has a family of big defensins, with members like Cg-BigDef1, Cg-BigDef2, and Cg-BigDef3 encoded by distinct genomic sequences. Studies have shown that these different big defensins can exhibit varying expression patterns in response to microbial challenges. For instance, Cg-BigDef1 and Cg-BigDef2 are upregulated in oyster hemocytes following infection, while Cg-BigDef3 is constitutively expressed. This suggests functional divergence within the big this compound family in a single species. nih.govunits.it

The unique structure of big defensins contributes to their functional properties. The N-terminal hydrophobic domain, for example, plays a role in the salt stability of these peptides, allowing them to maintain antimicrobial activity even at high salt concentrations typical of marine environments. asm.orgnih.govunits.it This domain can also drive the assembly of big defensins into nanonet structures that entrap and kill bacteria. asm.org The C-terminal beta-defensin-like domain contributes to their broad-spectrum antimicrobial activity against various bacteria and fungi. nih.govpdbj.org

Detailed research findings highlight the potent antimicrobial activity of big defensins. For example, Cg-BigDef1 from the oyster C. gigas has demonstrated bactericidal activity against a range of bacteria, including clinical strains resistant to antibiotics. asm.orgnih.gov The activity spectrum can vary between different big this compound members within the same species, suggesting specialization in targeting different microbes. mdpi.com

Phylogenetic analyses have revealed that the big this compound family has undergone expansion in mollusks through lineage-specific gene tandem duplications and subsequent rapid molecular diversification. nih.govunits.itmdpi.com This evolutionary process can lead to the presence of both canonical big defensins and non-canonical (beta-defensin-like) sequences within a single species. nih.govunits.it The patchy distribution of big defensins in phylogenetically distant invertebrates suggests independent gene loss events during evolution. nih.govunits.it

Beyond big defensins, other this compound-like peptides exist in various organisms, including fungi and plants. Fungal this compound-like peptides (fDLPs), such as plectasin, micasin, and eurocin, have been studied for their structures, functions, and potential therapeutic applications. portlandpress.com Some fDLPs initially classified as classical insect-type defensins have evolved the ability to regulate fungal growth, sometimes with a loss of antibacterial function, illustrating neofunctionalization. portlandpress.com Plant defensins, also known as gamma-thionins, are found in most vascular plants and exhibit antimicrobial activities, primarily against fungi and bacteria. wikipedia.org While plant defensins share structural resemblances with animal defensins, they exhibit distinct structural patterns and disulfide connectivity. windows.net

The study of these diverse this compound families and homologs provides valuable insights into the evolution of innate immunity and the varied strategies employed by different organisms to defend against pathogens.

Data Table: Examples of Other this compound Families and Homologs

This compound Family/HomologOrganism Group(s) Primarily Found InKey Structural Feature(s)Example Organisms
Big DefensinsInvertebrates (Mollusks, Arthropods, Lancelets)Hydrophobic N-terminal domain, Cationic β-defensin-like C-terminal domainCrassostrea gigas, Tachypleus tridentatus
Fungal this compound-like PeptidesFungiDiverse structures, some with CSαβ foldPseudoplectania nigrella (Plectasin) portlandpress.com
Plant DefensinsPlantsCysteine-stabilized αβ conformation, distinct disulfide bondsVarious vascular plants wikipedia.org

Structural Biology of Defensins and Structure Function Relationships

Conserved Structural Motifs

Despite considerable diversity in amino acid sequences, defensins from different organisms often share conserved structural motifs. nih.gov These motifs provide a stable scaffold upon which sequence variations can confer functional specificity. nih.gov

Cysteine-Stabilized αβ-Motif (CSαβ)

A prominent conserved structural motif found in many defensins, particularly in plants and some invertebrates, is the cysteine-stabilized αβ-motif (CSαβ). frontiersin.orgebi.ac.ukresearchgate.net This motif typically consists of a short α-helix and an antiparallel β-sheet, which are tethered together by disulfide bonds. frontiersin.orgebi.ac.ukresearchgate.net The CSαβ motif forms a stable core structure. researchgate.net

Role of Disulfide Bonds in Structural Integrity and Biological Activity

Disulfide bonds formed between conserved cysteine residues are critical for maintaining the structural integrity and stability of defensins. frontiersin.orgebi.ac.ukscitechnol.compdbj.org The specific pattern of disulfide connectivity varies among defensin (B1577277) families (e.g., α-, β-, and θ-defensins), but the presence of these bonds is a hallmark feature. wikipedia.orgeurekaselect.comresearchgate.net

In human β-defensins, for instance, three disulfide bridges are typically arranged in a Cys1–Cys5, Cys2–Cys4, and Cys3–Cys6 connectivity pattern. Plant defensins often have four disulfide bonds, with a common pattern being C1-C8, C2-C5, C3-C6, and C4-C7, where C1-C8 connects the N- and C-termini, essentially cyclizing the peptide. researchgate.net

These disulfide bonds contribute significantly to the remarkable stability of defensins against thermal denaturation and proteolytic degradation, which is advantageous for their function in diverse biological environments. Research indicates that while disulfide bonds are crucial for stabilizing the tertiary structure and are required for certain functions like chemotaxis, their role in direct antimicrobial activity can vary depending on the specific this compound and mechanism of action. For example, studies on human β-defensin 3 (hBD-3) have shown that while disulfide bonding is necessary for chemotactic activity mediated by receptor binding, it may be dispensable for its bactericidal activity. Similarly, human β-defensin 4 (HBD4) analogs with non-native disulfide bridges or even a single disulfide bond can exhibit enhanced antimicrobial potency compared to the native form, suggesting that native disulfide bridges may not always be optimized for maximal killing activity but play roles in modulating it.

Determinants of Functional Specificity

The diverse biological activities and target specificity of defensins are determined by a combination of factors, including their amino acid composition, sequence variability, and the characteristics of their loop regions and exposed residues. eurekaselect.comebi.ac.uknih.gov

Influence of Amino Acid Composition and Sequence Variability

For instance, variations in amino acid sequences, even small differences, can lead to significant differences in activity. The radish antifungal defensins RsAFP1 and RsAFP2, which differ by only two amino acids, show a substantial difference in antifungal potency against several fungi.

Importance of Loops and Exposed Residues

The loop regions connecting the secondary structure elements in defensins are often more flexible and variable in sequence compared to the core structural elements. These loops and exposed residues on the protein surface play a crucial role in determining functional specificity, particularly in mediating interactions with target molecules such as microbial membranes or host cell receptors. scitechnol.com

In plant defensins, specific loop regions, such as loop 3 within the γ-core motif, have been identified as important for lipid binding, a critical step in their mechanism of action. The γ-core motif itself, a conserved feature in many disulfide-containing antimicrobial peptides, is composed of β-strands and an interposed loop and is a major determinant of antifungal activity and morphogenicity in some plant defensins. This motif often contains cationic and hydrophobic amino acids important for activity and mediating protein-membrane interactions. scitechnol.com The flexibility of the N-terminal loop in some insect defensins has been suggested to influence their ability to interact with ion channels. frontiersin.org

Here is a summary of some key structural features:

Structural FeatureDescriptionRole in Function
Cysteine-Stabilized αβ-Motif (CSαβ)Consists of an α-helix and antiparallel β-sheet stabilized by disulfide bonds. frontiersin.orgebi.ac.ukresearchgate.netForms a stable structural core; found in plant and some invertebrate defensins. researchgate.net
Triple-Stranded Antiparallel β-SheetA core structural element found in many defensins, including mammalian α- and β-defensins. rcsb.orgContributes to the overall compact fold. rcsb.org
Disulfide BondsIntramolecular bonds between conserved cysteine residues. frontiersin.orgebi.ac.ukscitechnol.compdbj.orgStabilize tertiary structure, confer resistance to degradation, important for some functions (e.g., chemotaxis). eurekaselect.com
Amino Acid Composition/Sequence VariabilityDifferences in amino acid sequence, especially in loops. nih.govresearchgate.netresearchgate.netDetermines target specificity and range of activity; distribution of charged and hydrophobic residues is key. frontiersin.org
Loops and Exposed ResiduesFlexible regions connecting secondary structures and surface residues. Mediate interactions with target molecules (membranes, receptors); contain functional motifs like the γ-core. scitechnol.com
γ-core motifConserved motif within loops and β-strands (often β2-β3 loop). Important for antifungal activity, morphogenicity, and membrane interactions. scitechnol.com

Amphiphilicity and Cationicity in Functional Mechanisms

A defining characteristic of defensins is their amphiphilic and cationic nature, properties fundamental to their mechanisms of action, particularly their interaction with biological membranes researchgate.netexplorationpub.comnih.gov. Defensins possess a net positive charge at physiological pH due to a high content of basic amino acids, such as arginine and lysine (B10760008) explorationpub.com. This cationicity facilitates the initial electrostatic attraction and binding to the negatively charged surfaces of microbial cell membranes. Bacterial membranes, for instance, are rich in anionic lipids like phosphatidylglycerol and cardiolipin, and Gram-negative bacteria have lipopolysaccharides (LPS) in their outer membrane, while Gram-positive bacteria have lipoteichoic acids, all of which provide favorable electrostatic targets for cationic defensins explorationpub.com.

Beyond electrostatic attraction, defensins also exhibit amphiphilicity, meaning they possess both hydrophobic and hydrophilic regions spatially separated on their surface researchgate.netexplorationpub.com. Following the initial electrostatic binding to the membrane surface, the hydrophobic regions of the this compound molecule interact with the hydrophobic core of the lipid bilayer explorationpub.com. This dual interaction mechanism allows defensins to partition into and disrupt the membrane structure.

Several models have been proposed to explain how defensins, driven by their amphiphilicity and cationicity, permeabilize and disrupt microbial membranes. These include the "carpet" model, the "barrel-stave" model, and the "toroidal pore" model explorationpub.com.

In the "carpet" model, defensins accumulate on the membrane surface, covering it like a carpet due to electrostatic interactions. At a critical concentration, the peptides reorient and insert into the membrane, forming transient pores or causing membrane disintegration without forming discrete channels . Studies on plant defensins like NaD1 and others suggest they may utilize a "carpet" model, binding to negatively charged membrane moieties and aligning on the surface with hydrophobic residues oriented towards the membrane core .

The "barrel-stave" model involves peptides inserting into the membrane to form pore walls, similar to staves in a barrel . The "toroidal pore" model suggests that the peptides insert into the membrane and induce a curvature of the lipid monolayer, forming pore-like structures lined by both peptides and lipid headgroups acs.org. Solid-state NMR studies on human α-defensin HNP-1 in phospholipid bilayers support a "dimer pore" topology, where the polar top of the dimer lines an aqueous pore and the hydrophobic bottom faces the lipid chains, suggesting a mechanism akin to a toroidal pore acs.org.

The specific mechanism employed can depend on the this compound type, its concentration, and the composition of the target membrane acs.org. The interplay between the positively charged residues and the hydrophobic patches on the this compound surface is critical for achieving selective toxicity towards microbial membranes while minimizing damage to host cells, which typically have less negatively charged membranes explorationpub.com.

This compound PropertyContribution to Function (Membrane Interaction)
Cationicity (Net Positive Charge)Initial electrostatic attraction to negatively charged microbial membranes (phospholipids, LPS, teichoic acids). explorationpub.com
Amphiphilicity (Hydrophobic & Hydrophilic Regions)Insertion into the hydrophobic core of the membrane and interaction with lipid chains. explorationpub.com
Combined Amphiphilicity & CationicityMembrane disruption and permeabilization via mechanisms like carpet, barrel-stave, or toroidal pore models. explorationpub.comacs.org

Conformational Dynamics and Its Relation to this compound Function

Despite the structural stability conferred by multiple disulfide bonds, defensins are not rigid molecules; they exhibit significant conformational dynamics that are increasingly recognized as important for their biological function mdpi.comdntb.gov.uaacs.org. Studies utilizing techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and molecular dynamics simulations have provided insights into the dynamic behavior of defensins in solution and in the presence of membranes mdpi.comacs.orgacs.orgscbt.complos.org.

Conformational dynamics in defensins can occur over various timescales, from picoseconds to milliseconds, and involve motions in both secondary structure elements (α-helix and β-sheets) and the intervening loops acs.org. These dynamics contribute to the flexibility and adaptability of defensins, enabling them to interact with diverse targets, including membrane lipids and potentially protein receptors .

Research suggests that defensins may interact with membranes through a mechanism of conformational selection . This model proposes that defensins exist in solution as an ensemble of different conformations, and upon encountering a target membrane, a specific conformation or a subset of conformations that are favorable for membrane binding and insertion are selected and stabilized .

Studies on specific defensins highlight the role of dynamics. For example, sugar cane this compound 5 (Sd5), a plant this compound, exhibits complex millisecond conformational dynamics involving all secondary structure elements acs.org. This dynamic behavior, including transient excursions to sparsely populated "excited" states, may reveal an evolutionary mechanism for exposing and reorganizing hydrophobic residues, which could be crucial for creating versatile binding sites and interacting with membranes acs.org.

Molecular dynamics simulations of human β-defensin 1 (hBD1) and human α-defensin 5 (HD5) have shown structural fluctuations despite the presence of disulfide bonds mdpi.com. Mutations can also influence this compound dynamics and activity. For instance, mutations in Raphanus sativus antifungal protein 2 (RsAFP2), a plant this compound, were found to affect its conformational dynamics and increase its membrane deformation activity against fungal mimic membranes plos.org.

The flexibility and dynamics of specific regions, such as loops, have been implicated in function. NMR studies of human α-defensin HNP-1 and related rabbit defensins (NP-2 and NP-5) suggest that the conformation of the β1-β2 loop may be sequence-specific and play a systematic role in regulating the activities of different α-defensins .

This compound Dynamics AspectRelation to FunctionResearch Methods
Conformational Flexibility (Loops & Secondary Structures)Facilitates interaction with diverse targets, including membranes. NMR, Molecular Dynamics Simulations mdpi.complos.org
Existence as Conformational EnsembleAllows for selection of membrane-binding-favorable conformations upon interaction (Conformational Selection). NMR
Transient Excited StatesMay expose hydrophobic residues for membrane interaction and contribute to binding versatility. acs.orgNMR Relaxation Dispersion acs.org
Influence of Mutations on DynamicsCan alter flexibility and membrane interaction activity. plos.orgMolecular Dynamics Simulations plos.org

Molecular and Cellular Mechanisms of Defensin Action

Interaction with Microbial Cell Components

The initial interaction between defensins and microbial cells is largely driven by electrostatic forces. Defensins are cationic peptides, meaning they carry a net positive charge. acs.orgtandfonline.comresearchgate.net Microbial cell membranes, particularly those of bacteria and fungi, are typically more negatively charged than mammalian cell membranes due to the presence of anionic lipids and other components like lipopolysaccharides (LPS) in Gram-negative bacteria or teichoic acids in Gram-positive bacteria. researchgate.net This charge difference facilitates the preferential binding of defensins to microbial surfaces. researchgate.net

Membrane Targeting and Permeabilization Mechanisms

A primary mechanism of defensin (B1577277) action involves targeting and disrupting the integrity of microbial cell membranes. researchgate.netdiabetesjournals.orgnih.govpnas.org This interaction can lead to membrane permeabilization, causing leakage of essential intracellular components and ultimately cell death.

Lipid-Binding Specificity (e.g., sphingolipids, phospholipids)

Defensins exhibit specificity in their binding to certain lipids within microbial membranes. This specificity contributes to their ability to target microbial cells while minimizing damage to host cells. For example, some plant defensins have been shown to interact with fungal sphingolipids. researchgate.netasm.org Human defensins and other antimicrobial peptides also interact with negatively charged phospholipids, such as phosphatidylglycerol and cardiolipin, which are abundant in bacterial membranes but less common in mammalian cell membranes. acs.org The interaction with specific phospholipids, such as phosphatidic acid (PA) and phosphatidylinositol 4,5-bisphosphate (PIP2), has been shown to induce this compound oligomerization and subsequent membrane permeabilization. pnas.orgelifesciences.org

Here is a table summarizing some lipid interactions:

This compound SourceTarget Microbe TypeSpecific Lipid TargetedEffect
Plant DefensinsFungiSphingolipidsInteraction and potential cell death. researchgate.netasm.org
Human DefensinsBacteriaPhosphatidylglycerol, CardiolipinElectrostatic interaction, permeabilization. acs.org
Plant this compound NsD7FungiPhosphatidic Acid (PA)Induces this compound oligomerization and membrane permeabilization. pnas.org
Plant this compound NaD1FungiPhosphatidylinositol 4,5-bisphosphate (PIP2)Direct binding, induces oligomerization and cell lysis. elifesciences.org
Carpet Model and Pore Formation Models

Several models describe how defensins permeabilize microbial membranes. The commonly accepted models include the carpet model and various pore formation models, such as the barrel-stave and toroidal pore models. tandfonline.comelifesciences.org

Carpet Model: In this model, defensins accumulate on the surface of the microbial membrane, lying parallel to the lipid bilayer. tandfonline.com Once a certain threshold concentration is reached, the peptides form a "carpet" that leads to unfavorable interactions with the membrane surface, disrupting the lipid bilayer and causing a detergent-like effect that can disintegrate the membrane by forming micelles. tandfonline.com

Pore Formation Models: These models propose that defensins insert into the lipid bilayer to form transmembrane channels or pores. tandfonline.com

Barrel-Stave Model: Peptides are thought to align and insert perpendicularly into the membrane, forming a pore with a hydrophilic core and hydrophobic exterior interacting with the lipid tails. tandfonline.com

Toroidal Pore Model: In this model, the peptides insert into the membrane and induce a curvature of the lipid bilayer, forming a pore lined by both the peptides and the head groups of the phospholipids. tandfonline.com

While these models provide frameworks for understanding membrane disruption, the specific mechanism can vary depending on the this compound and the target microorganism. tandfonline.com Some defensins may utilize a combination of these mechanisms or induce membrane disruption through other means, such as lipid clustering or interfacial activity models.

Neutralization of Secreted Microbial Toxins

Beyond direct membrane interactions, defensins can also neutralize secreted microbial toxins. researchgate.netnih.gov This antitoxin activity is considered an important and complementary mechanism to their direct antimicrobial effects. nih.gov Studies have shown that human alpha- and beta-defensins can neutralize various bacterial toxins, including those from Clostridioides difficile. nih.govmdpi.com The mechanism of toxin neutralization by defensins can involve direct binding to the toxin molecules, leading to their destabilization, unfolding, and aggregation. nih.govmdpi.com This unfolding can expose hydrophobic regions of the toxins, promoting their precipitation and inactivation. nih.gov For example, human alpha-defensin-6 has been shown to directly bind to C. difficile toxin TcdB, inducing the rapid formation of toxin aggregates that likely entrap the toxin and prevent its cytotoxic activity. mdpi.com Similarly, alpha-defensin-1 has been shown to inhibit the activity of certain toxins by inducing local unfolding and precipitation.

Intracellular Targets and Biochemical Pathway Interference

While membrane disruption is a prominent mechanism, some defensins can translocate across the microbial membrane and interfere with intracellular targets and biochemical pathways. researchgate.netdiabetesjournals.orgnih.govciteab.com

Inhibition of Protein Synthesis

One documented intracellular target of defensins is the protein synthesis machinery. researchgate.netdiabetesjournals.org Defensins have been shown to inhibit protein synthesis in various microorganisms, contributing to their antimicrobial effect. researchgate.net This can occur through interactions with ribosomes or other components involved in translation. tandfonline.comresearchgate.net For instance, studies on the mechanisms of action of antimicrobial peptides, including defensins, have indicated that intracellular interactions with RNA or proteins may disable protein synthesis and function. researchgate.net Research suggests that defensins can cause a cessation of macromolecular synthesis, including protein synthesis, in bacteria. Transcriptomic and proteomic analyses have also indicated a substantial impact on protein synthesis-related processes in bacteria treated with defensins. mdpi.com Plant defensins have also been reported to inhibit protein synthesis. researchgate.netmdpi.commdpi.com

Compound Names and PubChem CIDs

Enzyme Activity Modulation (e.g., α-amylase, protease)

Defensins, particularly those from plants, have been shown to modulate the activity of various enzymes, including alpha-amylases and proteases. Plant defensins can function as inhibitors of protein translation, alpha-amylase, and protease activities. For instance, VuD1, a this compound isolated from cowpea (Vigna unguiculata) seeds, demonstrates the ability to inhibit insect-pest alpha-amylases, specifically those from Acanthoscelides obtectus and Zabrotes subfasciatus. This inhibitory effect appears to involve interaction outside the enzyme's catalytic site, potentially contributing to the inhibitor's stability in interacting with the active site. Furthermore, helianthamide, identified as a beta-defensin-like protein, has been recognized as a potent inhibitor of human alpha-amylase.

Dysregulation of Ion Channel Function and Homeostasis

Defensins can interfere with ion channel function, impacting cellular ion homeostasis. Plant defensins have been observed to modulate sodium, calcium, and potassium channels, which may contribute to their defensive capabilities. A designed analogue of plant defensins, EgK5, has been shown to enter plasma membranes, bind to the potassium channel KV1.3, and suppress its currents in lymphocytes. The proper regulation and function of various ion channels, including those for sodium, chloride, calcium, and potassium, are essential for maintaining cellular homeostasis in tissues such as the lungs, and their dysregulation is implicated in various diseases. mdpi.com

Induction of Reactive Oxygen Species (ROS) and Nitric Oxide (NO) Production

A significant mechanism of this compound action involves the induction of reactive oxygen species (ROS) and nitric oxide (NO) production in target cells. Several plant defensins, such as PvD1 from Phaseolus vulgaris, RsAFP2 from Raphanus sativus, NaD1 from Nicotiana alata, and Vu-Defr from Vigna unguiculata, have been shown to induce ROS production in fungal and protozoan cells. researchgate.netasm.orgcdnsciencepub.com The induction of ROS is a common feature in the antifungal mechanisms of plant defensins, often leading to oxidative stress and programmed cell death in fungal pathogens. researchgate.netasm.orglatrobe.edu.au While some defensins also induce NO production, this effect is not universally observed for all defensins or against all target organisms; for example, Vu-Defr did not induce NO production in Leishmania amazonensis. cdnsciencepub.com Conversely, NO can also play a role in inducing the production of antimicrobial peptides, including defensins, in some organisms like insects.

Cell Wall Stress Induction

Defensins can induce stress on the cell walls of target microorganisms, particularly fungi and bacteria. Transcriptional response data indicates that the induction of the cell wall stress stimulon is a prominent response of staphylococcal cells when treated with human beta-defensin 3 (hBD3). In fungi, plant defensins like RsAFP2 and NaD2 have been shown to activate the cell wall integrity (CWI) pathway, signaling the presence of cell wall stress. latrobe.edu.aumdpi.com This activation can occur through interactions with fungal cell wall components such as glucosylceramide. latrobe.edu.aumdpi.com While NaD1 also interacts with the fungal cell surface and leads to cell death, activating the high osmolarity glycerol (B35011) (HOG) pathway, other defensins like RsAFP2 are known to specifically cause cell wall stress. asm.org

Roles in Modulating Host Cellular Processes

Beyond their direct antimicrobial activities, defensins play crucial roles in modulating various host cellular processes, significantly impacting the immune response and cellular signaling. nih.govresearchgate.net

Immunomodulatory Functions

Defensins are recognized for their multifaceted immunomodulatory functions, acting as key components of the innate immune system and influencing adaptive immunity. nih.govresearchgate.net They contribute to host defense by modulating both innate and adaptive immune responses. nih.govresearchgate.net These immunomodulatory properties are often mediated through direct interactions with cells of the innate immune system, including monocytes, dendritic cells, and T cells. nih.govresearchgate.net Defensins can influence immune responses by inducing the production of chemokines and altering gene transcription. Dysregulation in the expression of defensins has been linked to various inflammatory and autoimmune conditions.

Regulation of Cytokine and Chemokine Production

Defensins have been shown to modulate the production of various cytokines and chemokines, which are key mediators of inflammation and immune cell recruitment. Human beta-defensins (hBDs), such as hBD-2, hBD-3, and hBD-4, can induce the expression and secretion of pro-inflammatory cytokines like IL-6, IL-10, and chemokines such as CCL2, CCL20, and RANTES in human keratinocytes, particularly at higher concentrations. Alpha-defensins, such as human neutrophil peptide-1 (HNP-1), have also been reported to influence cytokine production in monocytes, with the potential to modulate inflammatory responses. Studies suggest that the effects of defensins on cytokine and chemokine production can be concentration-dependent and may involve the activation of MAPK pathways. Conversely, some studies indicate that alpha-defensins can block the secretion of certain pro-inflammatory cytokines, such as IL-1β, by activated monocytes, suggesting a role in the resolution of inflammation.

Activation of Complement Pathway

The interaction of defensins with the complement system is complex and can lead to both activation and inhibition depending on the specific this compound and pathway involved. Human neutrophil peptide-1 (HNP-1), an alpha-defensin, has been shown to inhibit the activation of the classical complement pathway. ashpublications.orgashpublications.org This inhibition occurs through the binding of HNP-1 to the C1q component of the C1 complex, specifically to its collagen-like stalks, thereby preventing C1q hemolytic activity. ashpublications.orgashpublications.org While some earlier studies suggested defensins might activate the classical pathway, more recent research indicates an inhibitory role for HNP-1 in the fluid phase. ashpublications.orgashpublications.org The ability of defensins to modulate complement activation may be a mechanism for controlling inflammatory responses in vivo. ashpublications.orgashpublications.org

Toll-Like Receptor (TLR) Interactions and Activation

Defensins can interact with and activate Toll-Like Receptors (TLRs), which are crucial pattern recognition receptors that sense microbial products and initiate innate immune responses. koreamed.org Human beta-defensin-3 (hBD-3) has been shown to activate monocytes and myeloid dendritic cells in a TLR-dependent manner, specifically through interactions with TLRs 1 and 2. This interaction leads to downstream signaling requiring myeloid differentiating factor 88 (MyD88) and resulting in the phosphorylation of IL-1 receptor-associated kinase-1 (IRAK-1), ultimately activating transcription factors like NF-κB and AP-1. Activation of these pathways by hBD-3 can induce the expression of co-stimulatory molecules (CD80, CD86, CD40) on antigen-presenting cells, linking innate and adaptive immunity. Murine beta-defensin-2 has also been reported to act as an endogenous ligand for TLR4, activating immature dendritic cells. researchgate.net These interactions highlight a mechanism by which defensins bridge innate and adaptive immune responses. researchgate.net

Involvement in Cellular Proliferation and Differentiation (e.g., epithelial tissues, osteoblasts)

Defensins are involved in regulating cellular proliferation and differentiation in various tissues, contributing to tissue homeostasis and repair. In epithelial tissues, defensins can stimulate the proliferation of cells such as human airway epithelial cells and keratinocytes. dermatologytimes.comarvojournals.org Research indicates that activating LGR6+ stem cells with defensins can repopulate the epidermis with new keratinocytes, leading to visible skin improvement. dermatologytimes.com

Defensins also influence osteoblast activity, which is crucial for bone formation and remodeling. Studies on osteoblast-like cells (e.g., MG63 cells) have shown that human beta-defensins, particularly hBD-2 and hBD-3, can positively affect their proliferation and differentiation. This is evidenced by increased transcript levels of osteogenic markers, enhanced alkaline phosphatase (ALP) enzyme activity, and increased mineralized nodule formation. The p38 MAPK pathway has been implicated in mediating the osteogenic differentiation effects of hBD-3 in periodontal ligament cells.

Participation in Tissue Remodeling and Wound Healing

Defensins play a multifaceted role in the complex process of tissue remodeling and wound healing, which involves inflammation, re-epithelialization, angiogenesis, fibroplasia, and matrix remodeling. wjgnet.com Defensins contribute to wound healing by promoting cell migration and proliferation, stimulating angiogenesis (the formation of new blood vessels), and modulating the inflammatory response. wjgnet.com

Human beta-defensins (hBDs) have been shown to promote the chemotactic migration of keratinocytes and contribute to wound closure in vitro. HNP1, HBD2, and HBD3 have been found to promote the expression of vascular endothelial growth factor (VEGF) and angiogenin, key factors in angiogenesis, by binding to cell surface receptor proteins. Topical administration of hBD-3 has been shown to accelerate wound closure in infected diabetic wounds in experimental models. Defensins can influence the expression of matrix metalloproteinases (MMPs) and tissue inhibitors of metalloproteinases (TIMPs), which are essential for the degradation and synthesis of the extracellular matrix during tissue remodeling. arvojournals.org The ability of defensins to stimulate specific stem cells, such as LGR6+ stem cells in the skin, further underscores their role in tissue regeneration and remodeling. dermatologytimes.com

Table of Mentioned this compound Compounds and Their PubChem CIDs

Compound NamePubChem CID
Human Neutrophil Peptide-1 (HNP-1)16130476
Human Beta-Defensin 2 (hBD-2)156593948
Human Beta-Defensin 3 (hBD-3)Not readily available for the specific peptide sequence in searches, but general "this compound" CIDs exist.
Human Beta-Defensin 1 (hBD-1)Not readily available for the specific peptide sequence in searches, but general "this compound" CIDs exist.
Human Beta-Defensin 4 (hBD-4)Not readily available for the specific peptide sequence in searches, but general "this compound" CIDs exist.
Human this compound 5 (HD-5)Not readily available for the specific peptide sequence in searches, but general "this compound" CIDs exist.
Human this compound 6 (HD-6)Not readily available for the specific peptide sequence in searches, but general "this compound" CIDs exist.

Defensins, a family of small, cationic peptides, are integral components of the innate immune system, serving as a primary defense against a wide array of pathogens including bacteria, fungi, and viruses. openstax.org Produced by various cells, notably epithelial cells and phagocytes, these peptides are characterized by a conserved structural motif featuring a triple-stranded β-hairpin and specific disulfide bonds. While their direct antimicrobial properties are well-established, research has increasingly illuminated the diverse roles of defensins in modulating host immune responses and facilitating tissue repair and regeneration.

Beyond their direct assault on microbes, defensins engage in complex interactions with host cells, influencing crucial biological processes through various molecular and cellular mechanisms.

Regulation of Cytokine and Chemokine Production

Defensins significantly impact the intricate network of cytokines and chemokines that orchestrate inflammation and immune cell trafficking. Human beta-defensins (hBDs), including hBD-2, hBD-3, and hBD-4, have been shown to stimulate the production and secretion of pro-inflammatory cytokines such as IL-6 and IL-10, as well as chemokines like CCL2, CCL20, and RANTES, particularly at elevated concentrations in cells such as human keratinocytes. Alpha-defensins, such as human neutrophil peptide-1 (HNP-1), also demonstrate the capacity to modulate cytokine profiles in monocytes, suggesting a role in fine-tuning inflammatory responses. The influence of defensins on cytokine and chemokine production appears to be dependent on their concentration and can involve the activation of MAPK signaling pathways. Conversely, some evidence suggests that alpha-defensins can exert anti-inflammatory effects by inhibiting the secretion of certain pro-inflammatory cytokines, such as IL-1β, from activated monocytes, potentially contributing to the resolution of inflammation.

Activation of Complement Pathway

The interaction between defensins and the complement system, a key component of innate immunity, is nuanced. While the complement system can be activated through classical, alternative, and lectin pathways openstax.org, certain defensins have been shown to modulate this process. Human neutrophil peptide-1 (HNP-1), an alpha-defensin, has been demonstrated to inhibit the activation of the classical complement pathway. ashpublications.orgashpublications.org This inhibitory effect is mediated through the binding of HNP-1 to the C1q component of the C1 complex, specifically targeting its collagen-like stalks, thereby impeding C1q hemolytic activity. ashpublications.orgashpublications.org Although some earlier studies suggested this compound-mediated activation of the classical pathway, more recent findings highlight an inhibitory role for HNP-1 in a fluid-phase environment. ashpublications.orgashpublications.org This modulation of complement activation by defensins may represent a mechanism for controlling inflammatory responses in vivo. ashpublications.orgashpublications.org

Toll-Like Receptor (TLR) Interactions and Activation

Defensins are known to interact with and activate Toll-Like Receptors (TLRs), which are crucial pattern recognition receptors involved in sensing pathogens and initiating innate immune signaling. koreamed.org Human beta-defensin-3 (hBD-3) has been shown to activate monocytes and myeloid dendritic cells through a TLR-dependent mechanism, specifically involving interactions with TLRs 1 and 2. This engagement triggers downstream signaling cascades that require myeloid differentiating factor 88 (MyD88) and lead to the phosphorylation of IL-1 receptor-associated kinase-1 (IRAK-1), ultimately activating transcription factors such as NF-κB and AP-1. The activation of these pathways by hBD-3 can induce the expression of co-stimulatory molecules (CD80, CD86, CD40) on antigen-presenting cells, thereby bridging innate and adaptive immunity. Murine beta-defensin-2 has also been reported to function as an endogenous ligand for TLR4, leading to the activation of immature dendritic cells. researchgate.net These interactions underscore the role of defensins in linking innate and adaptive immune responses. researchgate.net

Involvement in Cellular Proliferation and Differentiation (e.g., epithelial tissues, osteoblasts)

Defensins play a role in regulating the proliferation and differentiation of various cell types, contributing to tissue maintenance and repair. In epithelial tissues, defensins can stimulate the proliferation of cells such as human airway epithelial cells and keratinocytes. dermatologytimes.comarvojournals.org Research suggests that this compound-mediated activation of LGR6+ stem cells can lead to the repopulation of the epidermis with new keratinocytes, contributing to improved skin appearance. dermatologytimes.com

Defensins also influence the behavior of osteoblasts, cells essential for bone formation and remodeling. Studies using osteoblast-like cell lines, such as MG63 cells, have demonstrated that human beta-defensins, particularly hBD-2 and hBD-3, can promote their proliferation and differentiation. This is supported by observations of increased transcript levels of osteogenic markers, elevated alkaline phosphatase (ALP) enzyme activity, and enhanced formation of mineralized nodules. The p38 MAPK pathway has been implicated in mediating the pro-osteogenic effects of hBD-3 in periodontal ligament cells.

Participation in Tissue Remodeling and Wound Healing

Defensins are active participants in the complex and dynamic process of tissue remodeling and wound healing, which encompasses inflammation, re-epithelialization, angiogenesis, fibroplasia, and extracellular matrix reorganization. wjgnet.com Their contributions to wound healing include promoting cell migration and proliferation, stimulating angiogenesis (the formation of new blood vessels), and modulating the inflammatory response. wjgnet.com

Human beta-defensins (hBDs) have been shown to enhance the chemotactic migration of keratinocytes and contribute to wound closure in vitro. HNP1, HBD2, and HBD3 have been found to promote the expression of key angiogenic factors, vascular endothelial growth factor (VEGF) and angiogenin, by interacting with cell surface receptor proteins. Experimental models have demonstrated that topical application of hBD-3 can accelerate wound closure in infected diabetic wounds. Defensins can also influence the expression of matrix metalloproteinases (MMPs) and tissue inhibitors of metalloproteinases (TIMPs), enzymes critical for the degradation and synthesis of the extracellular matrix during tissue remodeling. arvojournals.org The ability of defensins to stimulate specific stem cell populations, such as LGR6+ stem cells in the skin, further highlights their role in promoting tissue regeneration and remodeling. dermatologytimes.com

Defensin Gene Expression and Regulation

Genomic Organization and Gene Loci

Mammalian defensin (B1577277) genes are often organized in clusters within the genome. In humans, a major locus for β-defensin genes is located on chromosome 8p21-23. This region contains a diverse cluster of paralogous β-defensin genes, suggesting evolution through gene duplication and subsequent divergence. The known human β-defensin genes typically exhibit a conserved two-exon structure, where the first exon encodes a signal peptide and the second exon encodes the mature this compound peptide containing a characteristic six-cysteine motif.

In cattle, β-defensin genes are found in four clusters on chromosomes 8, 13, 23, and 27, which are orthologous to human β-defensin clusters on chromosomes 8, 20, and 6. Plant this compound-like genes (DEFL) in grapevine are distributed across 15 of the 19 chromosomes, with some genes organized in clusters. apsnet.org Similar to mammalian defensins, grapevine DEFL genes generally share a two-exon structure, with the first exon encoding the signal peptide and the second exon containing the cysteine-rich region. apsnet.org

Transcriptional Regulation

This compound gene expression is primarily regulated at the transcriptional level, allowing for fine-tuning of peptide production in response to specific environmental cues. asm.org This regulation involves a variety of mechanisms, including the interplay of transcription factors and the influence of inflammatory and microbial signals.

Constitutive Versus Inducible Expression

This compound genes can be expressed either constitutively or inducibly, depending on the specific this compound type and the cell or tissue in which it is found. spandidos-publications.com Constitutive expression ensures a baseline level of defense, while inducible expression allows for a rapid and robust increase in this compound production upon encountering pathogens or inflammatory stimuli.

For example, human β-defensin 1 (hBD-1) is often constitutively expressed in various epithelial tissues, including the respiratory tract, kidney, urogenital epithelium, and oral cavity. spandidos-publications.comaai.org In contrast, human β-defensin 2 (hBD-2) and human β-defensin 3 (hBD-3) are largely inducible, with their expression increasing significantly in response to bacterial infection, lipopolysaccharide (LPS), and proinflammatory cytokines like TNF-α and IL-1β. spandidos-publications.comaai.orgasm.org

In plants, this compound genes can also be constitutively or differentially expressed, contributing to defense before and a stronger response after infection. Studies in Drosophila have shown that constitutive expression of a single antimicrobial peptide gene, such as this compound, can confer resistance against certain microorganisms. pnas.org

Transcription Factors (e.g., NF-κB, NF-IL-6, c-JUN, ATF2, Oct-1)

Several transcription factors play crucial roles in regulating this compound gene expression. Among the most prominent are NF-κB and NF-IL-6 (also known as C/EBPβ). asm.org These factors bind to specific consensus sites in the promoter regions of this compound genes, influencing their transcription rates.

Research on tracheal antimicrobial peptide (TAP), a bovine β-defensin, has shown that its induction by LPS is regulated at the transcriptional level, with consensus binding sites for NF-κB and NF IL-6 present in the 5' flanking region of the TAP gene. asm.orgscilit.com Similarly, the human β-defensin 2 (hBD-2) gene promoter contains binding sites for NF-κB and NF-IL-6, and these sites are important for its responsiveness to LPS and inflammatory cytokines. oup.com Activation of NF-κB, often involving the translocation of the p65-p50 heterodimer to the nucleus, is a key event in the induction of hBD-2 expression by IL-1β and TNF-α.

While NF-κB and NF-IL-6 are well-established regulators, other transcription factors are also implicated. AP-1, a transcription factor composed of JUN and FOS proteins, can be activated by MAPK pathways and contribute to the regulation of genes involved in innate immune responses. Studies on other antimicrobial peptides suggest that transcription factors like c-JUN and ATF2 can be involved in their regulation in response to inflammatory mediators. The specific combination and activity of transcription factors involved can vary depending on the this compound gene and the stimulus.

Influence of Inflammatory Mediators and Microbial Products (e.g., LPS, TNF-α, IL-1β)

Inflammatory mediators and microbial products are potent inducers of this compound gene expression, particularly for inducible defensins. Bacterial lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a well-known inducer of various defensins, including hBD-2 and TAP. asm.orgscilit.comoup.com Proinflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) also significantly upregulate this compound expression in various cell types, including epithelial cells. aai.orgasm.org

The induction of defensins by these stimuli is often mediated through signal transduction pathways that activate key transcription factors. For instance, IL-1β and TNF-α can initiate NF-κB signaling, leading to the transcription of this compound genes. LPS can also trigger NF-κB activation, either directly or indirectly through the production of these cytokines by other cells. asm.org The responsiveness to LPS can vary between different epithelial cell types, potentially reflecting adaptations to their specific microenvironments. aai.org

Signal Transduction Pathways Regulating this compound Expression

The induction of this compound expression by external stimuli is mediated by intracellular signal transduction pathways that link the recognition of these stimuli to the activation of transcription factors. These pathways often involve a cascade of protein interactions and modifications that ultimately lead to changes in gene expression.

Toll-Like Receptor (TLR)-Dependent Pathways

Toll-Like Receptors (TLRs) are a crucial family of pattern recognition receptors that play a central role in the innate immune system's recognition of microbial products. aai.org Activation of TLRs by their specific ligands can initiate signaling cascades that lead to the induction of this compound expression. aai.org

TLR2, for example, recognizes components of Gram-positive bacteria, such as lipoteichoic acid and peptidoglycan. asm.orgaai.orgtandfonline.com Activation of TLR2 on epithelial cells has been shown to induce the expression of β-defensins like hBD-2 and hBD-3. asm.orgaai.org This TLR2-mediated induction often involves the activation of downstream signaling molecules and transcription factors, including NF-κB and members of the MAPK family (such as p38, JNK, and ERK). asm.orgtandfonline.com The MyD88-dependent pathway is a common signaling route activated by most TLRs, leading to NF-κB activation and the subsequent expression of inflammatory genes, including defensins.

The involvement of TLR-dependent pathways highlights how epithelial cells, acting as a first line of defense, can directly sense the presence of pathogens and initiate an antimicrobial response by upregulating this compound production. aai.org

TLR-Independent Pathways (e.g., NOD2, IL-17R, PAR-2, MAPK)

Beyond the canonical TLR signaling, this compound expression can be triggered by a variety of TLR-independent mechanisms. Nucleotide-binding oligomerization domain-containing protein 2 (NOD2), an intracellular pattern recognition receptor, is known to induce the production of alpha-defensins, often by activating NF-κB and MAPK pathways. oup.com The IL-17 receptor (IL-17R) signaling pathway also contributes to beta-defensin expression. IL-17, a cytokine, can induce human beta-defensin 2 (hBD-2) mRNA expression through IL-17R, involving pathways sensitive to inhibitors of the JAK pathway and p65 NF-κB. oup.com Additionally, the protease-activated receptor 2 (PAR-2) signaling pathway can lead to increased this compound synthesis. oup.com Activation of PARs, which are G-protein-coupled receptors, can induce the activation and translocation of p50–p65 NF-κB. oup.com Mitogen-activated protein kinase (MAPK) pathways are central to many of these signaling cascades, including those initiated by IL-17R, ultimately influencing this compound gene expression. oup.com For instance, hBD2 expression is also mediated via AP-1, a transcription factor activated by different MAPK pathways. oup.com

Tissue and Cell Type-Specific Expression Patterns

This compound expression is not uniform throughout the organism but rather displays marked tissue and cell type specificity, reflecting their localized roles in host defense. In humans, alpha-defensins are predominantly found in neutrophils and Paneth cells, specialized epithelial cells in the intestine. Neutrophil-derived alpha-defensins, such as human neutrophil peptides (HNP) 1-4, are crucial for defense at infection sites, while Paneth cell-derived alpha-defensins, like HD5 and HD6, protect the intestinal mucosa. Beta-defensins, on the other hand, are primarily expressed by epithelial cells lining tissues exposed to the external environment. Human beta-defensin 1 (hBD-1) is considered a prominent antimicrobial peptide in epithelial defense, with high expression levels observed in the kidney and female reproductive tract. Human beta-defensin 3 (hBD-3) was initially isolated from lesional psoriatic scales, primary keratinocytes, and lung epithelial cells. rcsb.orgcpcscientific.com

In plants, this compound expression also exhibits tissue-specific patterns. For example, in Triticum durum, TdPDF13 shows significantly higher expression in leaves, TdPDF15 in roots, TdPDF25 in embryos and seeds, and TdPDF27 in anthers. Studies in Medicago sativa have shown this compound gene expression in leaves, flowers, and seeds but not roots, while in Medicago truncatula, expression is limited to seeds. This corroborates the tissue-specific nature of this compound expression in plants. Plant defensins have been found in various organs, including leaves, floral organs, tubers, fruit, and roots, providing a first line of defense against pathogens. Seeds are often reported as a particularly abundant source of defensins.

The spatial and temporal regulation of beta-defensins can also be related to different functions during development. For instance, in macaques, expression patterns of novel beta-defensin genes were analyzed in various male tissues, including adrenal, bladder, seminal vesicle, prostate, testis, caput, corpus, and cauda. Androgen regulation of beta-defensins can be cell and tissue-specific.

Post-Transcriptional and Post-Translational Control

The regulation of this compound activity extends beyond gene transcription and involves critical post-transcriptional and post-translational control mechanisms. These processes are essential for generating the mature, biologically active peptides from their precursor forms.

Prepropeptide Processing and Maturation

Defensins are typically synthesized as inactive precursor molecules called prepropeptides. capes.gov.brnih.gov These prepropeptides consist of an N-terminal signal sequence, an anionic propeptide region, and the C-terminal mature this compound domain. oup.com The signal sequence directs the nascent peptide into the endoplasmic reticulum and the secretory pathway. mdpi.commdpi.com The prepropeptide then undergoes proteolytic cleavage to remove the signal sequence, resulting in the propeptide. Further processing involves the removal of the propeptide to yield the mature, active this compound. capes.gov.brnih.gov

The processing pathways and the proteases involved can vary depending on the specific this compound and the cell type. For example, myeloid alpha-defensins are synthesized as prepropeptides of 90-95 amino acids and are processed to mature peptides of 29-30 amino acids in neutrophil azurophil granules. This processing involves the cotranslational removal of the signal sequence, followed by further proteolytic cleavage of a 75-amino acid intermediate over several hours, via a 56-amino acid intermediate, into the mature forms.

In contrast to myeloid defensins, intestinal alpha-defensins in human Paneth cells are primarily stored as propeptides. The processing of these epithelial alpha-defensins to their mature, active forms is a crucial regulatory step that occurs during or after secretion into the intestinal lumen. In humans, this processing is mediated by the serine protease trypsin, which is also expressed by Paneth cells. Studies on human alpha-defensin 6 (HD6) have shown that it is produced as an 81-residue precursor peptide and stored as an inactive propeptide in Paneth cell granules. Trypsin cleavage of the propeptide is required for HD6 self-assembly and functional activity, such as bacterial agglutination.

Plant defensins also follow a similar maturation process, being synthesized as prepropeptides. mdpi.com Class I plant defensins have an N-terminal signal sequence and the mature this compound domain, with the signal peptide targeting the this compound to the secretory pathway. mdpi.commdpi.com Class II plant defensins, less common, possess an additional C-terminal prodomain that is proteolytically removed and can be involved in targeting the this compound to the vacuole. mdpi.commdpi.com

Role of Propeptides in Peptide Stabilization, Folding, and Subcellular Transport

The propeptide region, though removed during maturation, plays important roles in the biosynthesis and function of defensins. The anionic nature of the propeptide can neutralize the positive charge of the mature cationic this compound, which may be important for preventing premature activity or aggregation within the cell. capes.gov.brnih.gov

Studies suggest that the propeptide can assist in peptide stabilization, folding, and subcellular transport. capes.gov.brnih.gov For instance, truncation of the anionic propeptide in myeloid preprodefensins significantly reduces this compound synthesis, indicating its role in these processes. nih.gov In plant defensins, the C-terminal prodomain of Class II defensins has been assigned cytoprotective and subcellular targeting functions. mdpi.commdpi.com Analogous negative prodomains are found at the N-terminus of insect and vertebrate alpha- and beta-defensins. mdpi.com

The storage of some defensins as propeptides, such as human intestinal alpha-defensins, allows for the controlled release and activation of the mature peptides at the appropriate location, such as the intestinal lumen, where they can exert their antimicrobial effects. This highlights the critical regulatory function of propeptides in ensuring that this compound activity is spatially and temporally controlled.

Post-translational modifications beyond proteolytic cleavage can also influence this compound activity. For example, ADP-ribosylation of human neutrophil peptide-1 (HNP-1) on specific arginine residues can drastically reduce its cytotoxic and antibacterial activities while enhancing its ability to induce interleukin-8 production. nih.gov This modification alters the cationicity of the peptide due to the addition of negatively charged ADP-ribose. nih.gov Ornithinylation, the replacement of a modified arginine with ornithine, may represent another modality in regulating HNP-1 activities. nih.gov Phosphorylation on tyrosine residues has also been observed in HNP-1 and HNP-3 in cancer cell lines. nih.gov These modifications add further layers of complexity to the regulation of this compound function.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound56841867
Human Neutrophil Peptide-1 (HNP-1)16130476
Human Beta-Defensin 2 (hBD-2)156593948
Human Beta-Defensin 3 (hBD-3)Not Available
Human Alpha-Defensin 6 (HD6)Not Available
Trypsin145747
Interleukin-17 (IL-17)119407
NOD2147992
PAR-23081662
ADP-ribose10440
Ornithine389

Defensins, key components of the innate immune system, are antimicrobial peptides whose expression is precisely controlled to mediate effective host defense. This regulation occurs through various pathways, including both Toll-like receptor (TLR)-dependent and independent mechanisms, and is characterized by distinct tissue and cell type-specific expression patterns. Furthermore, the biological activity of defensins is finely tuned by intricate post-transcriptional and post-translational modifications.

TLR-Independent Pathways (e.g., NOD2, IL-17R, PAR-2, MAPK)

Beyond the well-established TLR signaling cascades, this compound expression can be initiated via several TLR-independent pathways. The intracellular pattern recognition receptor NOD2 (Nucleotide-binding oligomerization domain-containing protein 2) is recognized for its ability to induce alpha-defensin production, often through the activation of NF-κB and MAPK pathways. oup.com The IL-17 receptor (IL-17R) signaling pathway also plays a role in regulating beta-defensin expression. Activation of IL-17R by the cytokine IL-17 can lead to the induction of human beta-defensin 2 (hBD-2) mRNA, involving signaling components sensitive to inhibitors of the JAK pathway and p65 NF-κB. oup.com The protease-activated receptor 2 (PAR-2) signaling pathway represents another TLR-independent mechanism contributing to increased this compound synthesis. oup.com Activation of PARs, which are G-protein-coupled receptors, can trigger the activation and translocation of p50–p65 NF-κB. oup.com MAPK pathways are central to many of these signaling networks, including those activated by IL-17R, ultimately influencing this compound gene expression. oup.com For instance, hBD2 expression is also mediated through AP-1, a transcription factor activated by various MAPK pathways. oup.com

Tissue and Cell Type-Specific Expression Patterns

The expression of defensins is not ubiquitous but exhibits marked specificity across different tissues and cell types, correlating with their localized defense functions. In humans, alpha-defensins are predominantly found in neutrophils and Paneth cells, specialized epithelial cells residing in the intestine. Neutrophil-derived alpha-defensins, such as human neutrophil peptides (HNP) 1-4, are vital for host defense at sites of infection, while Paneth cell-derived alpha-defensins, including HD5 and HD6, contribute to the protection of the intestinal mucosa. Beta-defensins are primarily expressed by epithelial cells lining surfaces exposed to the external environment. Human beta-defensin 1 (hBD-1) is considered a significant antimicrobial peptide in epithelial defense, with high expression levels noted in the kidney and female reproductive tract. Human beta-defensin 3 (hBD-3) was initially identified in lesional psoriatic scales, primary keratinocytes, and lung epithelial cells. rcsb.orgcpcscientific.com

In the plant kingdom, this compound expression also demonstrates tissue-specific patterns. For example, in Triticum durum, TdPDF13 shows significantly higher expression in leaves, TdPDF15 in roots, TdPDF25 in embryos and seeds, and TdPDF27 in anthers. Studies in Medicago sativa indicate this compound gene expression in leaves, flowers, and seeds but not roots, whereas in Medicago truncatula, expression is confined to seeds. This supports the notion of tissue-specific this compound expression in plants. Plant defensins have been identified in various organs, including leaves, floral organs, tubers, fruit, and roots, serving as a primary defense against pathogens. Seeds are frequently reported as a particularly rich source of defensins.

The spatial and temporal regulation of beta-defensins can also be linked to distinct functions during development. For instance, in macaques, the expression patterns of novel beta-defensin genes were analyzed in various male tissues, including the adrenal gland, bladder, seminal vesicle, prostate, testis, caput, corpus, and cauda. The androgen regulation of beta-defensins can be both cell and tissue-specific.

Post-Transcriptional and Post-Translational Control

The regulation of this compound activity extends beyond the transcriptional level, involving crucial post-transcriptional and post-translational control mechanisms. These processes are indispensable for the generation of mature, biologically active peptides from their precursor forms.

Prepropeptide Processing and Maturation

Defensins are typically synthesized as inactive precursor molecules known as prepropeptides. capes.gov.brnih.gov These prepropeptides are composed of an N-terminal signal sequence, an anionic propeptide region, and the C-terminal mature this compound domain. oup.com The signal sequence facilitates the translocation of the nascent peptide into the endoplasmic reticulum and its entry into the secretory pathway. mdpi.commdpi.com The prepropeptide subsequently undergoes proteolytic cleavage to remove the signal sequence, resulting in the propeptide. Further processing involves the removal of the propeptide to yield the mature, active this compound. capes.gov.brnih.gov

The specific processing pathways and the proteases involved can vary depending on the particular this compound and the cell type. For example, myeloid alpha-defensins are synthesized as prepropeptides of 90-95 amino acids and are processed into mature peptides of 29-30 amino acids within neutrophil azurophil granules. This maturation involves the cotranslational removal of the signal sequence, followed by further proteolytic cleavage of a 75-amino acid intermediate over approximately 20 hours, via a 56-amino acid intermediate, to produce the mature forms.

In contrast to myeloid defensins, human intestinal alpha-defensins in Paneth cells are primarily stored as propeptides. The processing of these epithelial alpha-defensins into their mature, active forms is a critical regulatory step that occurs during or after secretion into the intestinal lumen. In humans, this processing is mediated by the serine protease trypsin, which is also expressed by Paneth cells. Research on human alpha-defensin 6 (HD6) has shown that it is produced as an 81-residue precursor peptide and stored as an inactive propeptide in Paneth cell granules. Cleavage of the propeptide by trypsin is necessary for HD6 self-assembly and functional activity, such as bacterial agglutination.

Plant defensins also undergo a similar maturation process, being synthesized as prepropeptides. mdpi.com Class I plant defensins contain an N-terminal signal sequence and the mature this compound domain, with the signal peptide directing the this compound to the secretory pathway. mdpi.commdpi.com The less common Class II plant defensins possess an additional C-terminal prodomain that is proteolytically removed and may be involved in targeting the this compound to the vacuole. mdpi.commdpi.com

Role of Propeptides in Peptide Stabilization, Folding, and Subcellular Transport

The propeptide region, despite being cleaved off during maturation, plays significant roles in the biosynthesis and function of defensins. The anionic nature of the propeptide can neutralize the positive charge of the mature cationic this compound, which may be important for preventing premature activity or aggregation within the cell. capes.gov.brnih.gov

Studies suggest that the propeptide can contribute to peptide stabilization, folding, and subcellular transport. capes.gov.brnih.gov For example, truncation of the anionic propeptide in myeloid preprodefensins leads to a significant reduction in this compound synthesis, indicating its role in these processes. nih.gov In plant defensins, the C-terminal prodomain of Class II defensins has been attributed cytoprotective and subcellular targeting functions. mdpi.commdpi.com Similar negative prodomains are found at the N-terminus of insect and vertebrate alpha- and beta-defensins. mdpi.com

The storage of some defensins as propeptides, such as human intestinal alpha-defensins, allows for the controlled release and activation of the mature peptides at the appropriate location, such as the intestinal lumen, where they can exert their antimicrobial effects. This underscores the critical regulatory function of propeptides in ensuring the spatial and temporal control of this compound activity.

Beyond proteolytic cleavage, other post-translational modifications can influence this compound activity. For instance, ADP-ribosylation of human neutrophil peptide-1 (HNP-1) on specific arginine residues can significantly reduce its cytotoxic and antibacterial activities while enhancing its ability to induce interleukin-8 production. nih.gov This modification alters the peptide's cationicity due to the addition of negatively charged ADP-ribose. nih.gov Ornithinylation, where a modified arginine is replaced by ornithine, may represent another mechanism for regulating HNP-1 activities. nih.gov Phosphorylation on tyrosine residues has also been observed in HNP-1 and HNP-3 in cancer cell lines. nih.gov These modifications add further layers of complexity to the regulation of this compound function.

Evolutionary Biology of Defensins

Ancient Origins and Diversification of Defensin (B1577277) Gene Families

Defensins represent an ancient gene family present in most multicellular organisms. The evolutionary relationship between vertebrate and non-vertebrate defensins is still being elucidated. However, phylogenetic evidence suggests that a primordial β-defensin may be the common ancestor of all vertebrate defensins, with this gene family expanding throughout vertebrate evolution. This hypothesis is supported by the discovery of β-defensin-like genes in phylogenetically distant vertebrates such as reptiles, birds, and teleost fishes.

Big defensins are considered potential ancestors of β-defensins, representing the most evolutionarily conserved family of host defense peptides (HDPs) in vertebrates. Despite this, big defensins have experienced independent gene loss events during animal evolution and are currently retained in a limited number of phylogenetically distant invertebrates, including lophotrochozoans, some arthropods, and basal chordates like amphioxus, often adapted to marine environments.

Plant defensins were identified in 1990 and are found in most plant tissues, exhibiting both antifungal and antibacterial activities. They have been detected in all major groups of vascular plants but not in ferns, mosses, or algae. Fungal defensins, first identified in 2005, primarily show antibacterial activity and are present in both main divisions of fungi (Ascomycota and Basidiomycota), as well as in more basal groups.

The diversification of this compound gene families has been driven by various mechanisms, including gene duplication and subsequent divergence. In humans, α-defensin genes and different β-defensin genes are located on adjacent loci on chromosome 8p22–p23, with the organization of this cluster suggesting multiple rounds of duplication and divergence from a common ancestral gene. This expansion is estimated to have occurred before the divergence of baboons and humans.

Adaptive Evolution and Selective Pressures

Defensins are subject to adaptive evolution driven by selective pressures, particularly those arising from the ongoing "arms race" between hosts and fast-evolving microbes. oup.com This selective pressure favors the evolution of antimicrobial peptides with new sensitivities capable of targeting novel infectious agents, thus conferring a selective advantage to the host. oup.com

Positive Selection Sites and Their Functional Implications

Studies employing methods like maximum-likelihood approaches have identified specific amino acid sites within defensins that have been subject to positive selection. oup.comresearchgate.net These sites are often located in the mature antimicrobial peptide region, implying their functional importance. oup.com

In β-defensins, sites in the second exon have been subject to positive selection and are considered important for functional diversity. researchgate.netnih.gov These sites are often clustered at positions predicted to be crucial for the function of β-defensins, including their antimicrobial or chemoattractant properties. researchgate.netnih.gov In α-defensins, 14 amino acid sites in the mature peptide region were identified as being under positive selection, suggesting their role in the adaptive evolution of these molecules in response to microbial challenges. oup.comoup.com

Interestingly, some studies have also implicated sites within the prepropeptide region of β-defensins as being subject to significant positive selection, suggesting a previously unappreciated functional significance for this region.

Response to Host-Pathogen Co-evolutionary Dynamics

The co-evolutionary dynamics between hosts and pathogens exert significant selective pressure on this compound genes. nih.gov As bacteria evolve resistance mechanisms to counter the bactericidal activity of antimicrobial peptides like defensins, hosts, in turn, evolve diversified this compound repertoires and regulatory mechanisms. nih.gov

This dynamic interaction can lead to an evolutionary "arms race" where the rapid evolution of pathogens drives the adaptive evolution of host defense molecules. oup.com The divergence observed in the mature peptides of some defensins, such as murine β-defensins, is hypothesized to be a response to pathogen diversity, with each gene potentially performing a specialized function.

Furthermore, interactions between "defensive" microbes (commensals) and pathogens can also influence this compound expression and contribute to the complex co-evolutionary landscape. nih.gov Commensal bacteria can elicit the upregulation of defensins, potentially as a mechanism to overcome resistance mechanisms implemented by pathogens. nih.gov

Gene Duplication, Loss Events, and Speciation

Gene duplication and loss events have played a significant role in shaping this compound repertoires across different species. researchgate.net Tandem gene duplications have contributed to the expansion and diversification of this compound gene families, particularly in specific lineages. researchgate.net For example, bivalve mollusks often show an expanded repertoire of big this compound sequences resulting from lineage-specific gene tandem duplications followed by rapid molecular diversification.

Conversely, independent gene loss events have also occurred during the evolution of defensins, as seen with the patchy distribution of big defensins in invertebrates. The inability to detect particular this compound genes in certain species can be a result of such loss events.

Gene duplication and subsequent divergence, often under positive selection, are considered hallmarks of the evolution of vertebrate host defense genes. This process has led to the creation of diverse clusters of paralogous this compound genes.

Copy Number Variation (CNV) and its Influence on this compound Repertoires

Copy Number Variation (CNV), which refers to variations in the number of copies of a particular gene in the genome, is a significant factor influencing this compound repertoires and host immune responses. researchgate.netkarger.com this compound genes often reside in genomic regions prone to structural variations, and some this compound family members exhibit extensive CNV. researchgate.net

In humans, a cluster of β-defensin genes on chromosome 8p23.1 shows common and extensive variation in copy number, typically ranging between 2 and 7 copies per diploid genome, although higher copy numbers (up to 12) have been observed. karger.compnas.org This CNV has been associated with differing susceptibility to certain diseases, such as Crohn's disease and psoriasis. karger.compnas.org

Structural variations, including CNV, have mediated and continue to influence the diversification and expression of this compound family members. researchgate.net While initial studies suggested coordinated variation in the copy numbers of all genes within a this compound CNV cluster, the complex genomic architecture of these regions can make accurate determination of individual this compound gene repertoires challenging. karger.compnas.org

CNV can contribute to variation in gene expression levels, with studies showing a correlation between β-defensin copy number and mRNA levels of certain genes like DEFB4. karger.com This variation in gene dosage and expression can impact the magnitude of the host innate and adaptive immune responses. researchgate.net

Table 1: this compound Superfamilies and Characteristics

SuperfamilyOrganisms Found InKey Structural FeaturesEvolutionary Origin
Cis-defensinsPlants, Fungi, InvertebratesCysteine-stabilized αβ proteins; two parallel disulfidesIndependent evolutionary origin
Trans-defensinsAnimalsIncludes α-, β-, and big defensins; distinct disulfide connectivityIndependent evolutionary origin

Table 2: Examples of this compound Gene Evolution

This compound TypeOrganismsEvolutionary Mechanism(s)Notes
β-defensinsVertebrates (Fish to Mammals)Expansion via gene duplication; positive selectionPrimordial β-defensin as potential ancestor of vertebrate defensins.
Big defensinsLimited Invertebrates (Mollusks, Arthropods, Cephalochordates)Independent gene loss events; lineage-specific tandem duplicationsPotential ancestors of β-defensins.
α-defensinsMammalsGene duplication and diversification; positive selectionMammalian-specific.

Phylogenetic Relationships and Ancestral Reconstruction

Phylogenetic analyses of defensins have provided significant insights into their evolutionary history, revealing patterns of gene duplication, diversification, and adaptation. Studies have utilized various methods, including Bayesian inference (BI), Neighbor-Joining (NJ), and Maximum Likelihood (ML), based on nucleotide and amino acid sequences to reconstruct the evolutionary relationships within this compound families and across different species. plos.org

Alpha-defensins in mammals appear to have evolved from two separate ancestors originating from beta-defensins. physiology.org Phylogenetic analyses of mammalian alpha-defensins show the formation of two distinct clusters, with primate alpha-defensins forming one cluster and rodent enteric alpha-defensins forming another. physiology.org Species-specific clustering is evident in nonprimate species like rats and mice, implying repeated duplication after species divergence, whereas primate genes show distinct subclusters across species, suggesting evolution prior to primate separation. physiology.org

Beta-defensins are considered evolutionarily ancient, with phylogeny suggesting a primordial beta-defensin as the common ancestor of all vertebrate defensins. This family expanded throughout vertebrate evolution, supported by the discovery of beta-defensin-like genes in phylogenetically distant vertebrates such as reptiles, birds, and teleost fishes. In humans, alpha- and beta-defensin genes are located on adjacent loci on chromosome 8p22–p23. While alpha-defensins are mammalian-specific, beta-defensins are present in more primitive vertebrates like fish and reptiles, potentially indicating their more ancient nature. researchgate.net

The discovery of big defensins in invertebrates has provided insights into the evolutionary origin of beta-defensins. Structural and phylogenetic studies suggest that big defensins could be the evolutionary link, with an invertebrate big this compound gene hypothesized as the ancestor of present-day beta-defensins. researchgate.net Genomic organization analysis supports this, showing that the this compound domain of beta-defensins and the carboxyl-terminal domain of big defensins are encoded by a single exon with a conserved intron position, suggesting emergence through exon shuffling or intronization. researchgate.net The phylogenetic distribution of big defensins in Arthropoda, Mollusca, and Cephalochordata points to an early origin of the beta-defensin domain, traceable to the common ancestor of bilateral metazoans. researchgate.net

Ancestral sequence reconstruction has been employed to test evolutionary hypotheses and infer the properties of ancestral defensins. For example, the ancestral amino acid sequence of chelicerate defensins, estimated to have existed around 444 million years ago, was reconstructed using sequences from ticks and scorpions. patrinum.chpatrinum.ch Testing the activity of this reconstructed ancestral this compound suggests that while some extant tick defensins have a broad antimicrobial spectrum, the ancestral form showed more moderate activity against specific pathogens like Plasmodium falciparum. patrinum.chpatrinum.ch This indicates that amino acid variability and this compound family expansion contributed to the increased antimicrobial spectrum observed in modern tick defensins. patrinum.chpatrinum.ch Reconstruction of ancestral alpha-defensin sequences also suggests co-evolution between acidic prodomains and the basic amino acids in mature defensins.

Phylogenetic analysis of human neutrophil this compound 3 and its interactors revealed strong evolutionary relationships among neutrophil defensins (alpha-defensins), which appeared as a monophyletic group. ijpsonline.com Beta-defensins, however, showed greater divergence and did not cluster in a single clade, indicating more distant relationships with alpha-defensins and each other. ijpsonline.com

In plants, phylogenetic analysis of Triticum durum this compound-like (DEFL) proteins suggests ancestral similarities with DEFL sequences of other monocotyledonous species. mdpi.com However, attempts to cluster all grapevine DEFL sequences have been challenging due to significant divergence, although some paralogous gene clusters have been identified and their phylogenetic relationships with homologs in other plant species like Arabidopsis and Medicago have been analyzed. apsnet.org

The evolutionary history of defensins is marked by gene duplication and diversification, often following a birth-and-death model of evolution, leading to variations in gene number and sequence across species. plos.orgresearchgate.net This dynamic process allows for the specialization of some genes for new functions and contributes to the observed copy number variation in this compound genes across various lineages. researchgate.net

While interactive tables cannot be generated in this format, the following provides a summary of some phylogenetic findings:

This compound Type(s)Organisms StudiedKey Phylogenetic FindingsSource(s)
Alpha-/Theta-defensinsPrimates, TreeshrewsClustered into treeshrew, prosimian, and simian clades; evolved under birth-and-death; divergence of classes I, II, III before New/Old World monkey split. plos.org
Alpha-defensinsMammals (Human, Chimpanzee, Rat, Mouse)Two distinct clusters (primate, rodent enteric); species-specific clustering in nonprimates; evolved from beta-defensins. physiology.org
Beta-defensinsVertebratesPrimordial beta-defensin as common ancestor; expanded throughout vertebrate evolution; present in fish, reptiles, birds. researchgate.net
Big Defensins / Beta-defensinsInvertebrates (Molluscs, Arthropods, Cephalochordata), VertebratesBig defensins hypothesized as ancestors of beta-defensins; shared genomic and structural features support evolutionary link. researchgate.net
DefensinsTicks, Scorpions (Chelicerates)Ancestral sequence reconstruction performed; ancestral this compound showed moderate activity compared to diverse extant forms. patrinum.chpatrinum.ch
Alpha-defensinsHuman (Neutrophil this compound 3)Strong evolutionary relationships among alpha-defensins (monophyletic); beta-defensins show greater divergence. ijpsonline.com
This compound-like (DEFL)Triticum durum (Wheat)Shares ancestral similarities with DEFLs of other monocots; classified into clusters based on sequence similarity. mdpi.com
This compound-like (DEFL)Grapevine (Vitis vinifera)Significant divergence makes full family alignment difficult; some paralogous clusters identified and analyzed phylogenetically with homologs. apsnet.org

Advanced Research Methodologies and Experimental Approaches in Defensin Studies

Structural Characterization Techniques

Understanding the three-dimensional structure of defensins is fundamental to elucidating their mechanisms of action. Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are widely used for this purpose.

X-ray Crystallography

X-ray crystallography is a powerful technique used to determine the atomic and molecular structure of a crystal. By diffracting X-rays through a defensin (B1577277) crystal, researchers can obtain electron density maps that allow for the determination of the protein's three-dimensional structure. This method provides high-resolution structural information, including the arrangement of amino acids and the position of disulfide bonds.

Studies utilizing X-ray diffraction have provided detailed structures of various defensins. For example, the crystal structure of rice this compound OsAFP1, determined by X-ray crystallography with a resolution of 1.62 Å, revealed a cysteine-stabilized αβ structure conserved in plant defensins. This structure also showed a dimeric arrangement crucial for antifungal activity, suggesting that the target molecule is trapped between loops of the dimer . Another study reported two high-resolution X-ray structures of human beta-defensin-2 (hBD2), determined by multiwavelength anomalous diffraction. These structures provided the first detailed description of beta-defensin dimerization and supported an electrostatic charge-based mechanism of membrane permeabilization . X-ray crystallography has also been used to study the complex formed between the plant this compound NaD1 and phosphatidic acid, revealing a 20-mer structure with a carpet-like topology, supporting a carpet mode of membrane disruption .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is another key technique for determining the solution structure of proteins, including defensins. Unlike X-ray crystallography, NMR can provide information about protein dynamics and flexibility in a more native-like environment. By analyzing the magnetic properties of atomic nuclei within the this compound molecule, researchers can determine interatomic distances and torsion angles, which are then used to calculate the three-dimensional structure.

NMR spectroscopy has been extensively used to study the structures of defensins in solution acs.org. Two-dimensional NMR has been used to determine the resonance assignments and secondary structures of human neutrophil peptide HNP-1 and rabbit neutrophil peptide NP-2, revealing beta-sheet structures and tight turns . Solid-state NMR has been employed to determine the three-dimensional structure of HNP-1 in a microcrystalline state, providing benchmarks for comparison with its membrane-bound state and revealing potential conformational variations in loop regions that might regulate membrane interaction . NMR studies have also characterized the structure of Pisum sativum this compound 1 (Psd1), showing a globular fold with a beta-sheet and an alpha-helix, and revealing similarities in backbone topology with other defensins rcsb.org. Furthermore, NMR relaxation measurements have been used to study the molecular dynamics and flexibility of defensins, providing insights into how these dynamics might influence membrane binding and specificity acs.orgmdpi.com.

Functional Characterization Assays

Beyond structural analysis, a range of functional assays are employed to understand the biological activities of defensins, including their antimicrobial effects, ability to recruit immune cells, and involvement in cellular signaling pathways.

In Vitro Antimicrobial Activity Assays

In vitro antimicrobial activity assays are fundamental for evaluating the potency and spectrum of defensins against various pathogens. These assays typically involve incubating defensins with target microorganisms under controlled conditions and measuring the effect on microbial growth or viability.

Common methods include determining the Minimal Inhibitory Concentration (MIC), which is the lowest concentration of a this compound that inhibits visible growth of a microorganism . The Colony Forming Unit (CFU) reduction assay is also widely used to quantify the number of surviving bacteria after exposure to defensins mdpi.comasm.org. These assays can be performed in various media, including those mimicking physiological conditions, such as the presence of human tears, which can influence this compound activity asm.orgnih.gov. Studies have used CFU reduction assays to evaluate the activity of human beta-defensins (HBDs) against bacteria like Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa mdpi.com. Research has shown varying levels of activity among different HBDs, with HBD-2 demonstrating effectiveness against P. aeruginosa asm.org and HBD-3 showing high anti-staphylococcal activity peerj.com. Plant defensins have also been assessed using MIC determination, showing activity against plant-pathogenic bacteria and fungi .

Interactive Table 1: Examples of In Vitro Antimicrobial Activity of Defensins

This compoundMicroorganismAssay MethodKey Finding / Value (if available)Source
Rabbit NP-1Pseudomonas aeruginosaAntimicrobial assayActivity in presence of human tears nih.gov
Rabbit NP-3aPseudomonas aeruginosaAntimicrobial assayActivity in presence of human tears nih.gov
HBD-19E. coli, S. aureus, P. aeruginosaCFU reduction assayVarying potency mdpi.com
HBD-23E. coli, S. aureus, P. aeruginosaCFU reduction assayMost potent among tested HBDs mdpi.com
HBD-27E. coli, S. aureus, P. aeruginosaCFU reduction assayVarying potency mdpi.com
HBD-29E. coli, S. aureus, P. aeruginosaCFU reduction assayVarying potency mdpi.com
HBD-2P. aeruginosaAntimicrobial assayEC50 of 2.5 μg/ml asm.org
HBD-3Staphylococcus aureusCheckerboard assayMIC of 1 (0.5–4) mg/L peerj.com
HNP-1S. aureusCheckerboard assayMIC of 4 (2–8) mg/L peerj.com
HBD-1S. aureusCheckerboard assayMIC of 8 (4–8) mg/L peerj.com
So-D2Clavibacter sepedonicus, Ralstonia solanacearum, Fusarium solaniMIC/IC50IC50 values 0.1-2 μM (bacteria), 9 μM (fungi)
So-D7Clavibacter sepedonicus, Ralstonia solanacearum, Fusarium solaniMIC/IC50IC50 values 0.1-2 μM (bacteria), 11 μM (fungi)

Chemotaxis and Immune Cell Recruitment Assays

Defensins are known to act as chemoattractants for various immune cells, linking the innate and adaptive immune responses. Chemotaxis assays are used to quantify the directed migration of cells in response to a this compound gradient.

Transwell assays are a common method where immune cells are placed in a chamber separated by a porous membrane from a lower chamber containing the this compound. The number of cells that migrate through the membrane towards the this compound is then counted researchgate.net. These assays have demonstrated that human beta-defensins can selectively chemoattract immature dendritic cells and memory T cells, often through interaction with the chemokine receptor CCR6 researchgate.netpnas.org. Studies have shown that this compound-induced chemotaxis can be sensitive to pertussis toxin and inhibited by antibodies to CCR6 researchgate.net. Chemotaxis assays have also been used to show that this compound-induced cytokines and chemokines can enhance the migration of monocytes plos.org. Neutrophil chemotaxis assays are used to evaluate the recruitment of neutrophils in response to chemoattractants, including defensins or this compound-induced factors like IL-8 .

Cellular Signaling Pathway Analysis

Defensins can trigger intracellular signaling pathways in target cells, leading to various downstream effects, including the induction of cytokines and chemokines. Techniques for analyzing these pathways help to understand the molecular mechanisms of this compound function beyond direct antimicrobial activity.

Methods such as Western blot are used to detect changes in the phosphorylation or expression levels of key proteins in signaling cascades, such as components of the NF-κB and MAPK pathways plos.org. Reporter assays can be used to measure the activation of transcription factors involved in the expression of inflammatory mediators. Studies have shown that defensins can induce cytokine and chemokine upregulation through pathways like TLR2/NF-κB and p38MAPK in epithelial cells plos.org. For example, overexpression of DEFB131 in prostate epithelial cells significantly enhanced the secretion of cytokines (IL-1α, IL-1β, IL-6, and IL-12α) and chemokines (CCL20, CCL22, and CXCL8) through the NF-κB and p38MAPK signaling pathways plos.org. Defensins can also interact with receptors like CCR6, which signals through pathways such as JAK-STAT idrblab.net. Analysis of differentially expressed genes (DEGs) using techniques like RNA-seq and subsequent pathway enrichment analysis (e.g., KEGG) can identify signaling pathways influenced by defensins, such as immune- and signal-transduction-related pathways mdpi.com.

Compound Names and PubChem CIDs

Cell-Based Assays for Specific Biological Roles (e.g., wound closure, proliferation)

Cell-based assays are fundamental for evaluating the biological effects of defensins on various cell types. These assays provide insights into how defensins influence cellular processes relevant to immune responses, tissue repair, and other functions.

Wound closure assays, often utilizing scratch assays in cell monolayers, are used to assess the ability of defensins to promote epithelial or fibroblast migration, a key step in wound healing. Studies have shown that human neutrophil defensins (HNP1-3) can induce airway epithelial cell proliferation and increase wound closure in vitro. atsjournals.org Bee-derived This compound-1 (B1577183) has also been shown to promote wound re-epithelialisation in vitro. nih.gov Human beta-defensins (hBDs), including hBD2 and hBD3, have been reported to stimulate cell migration and proliferation in keratinocytes and fibroblasts, contributing to wound healing. karger.commdpi.com

Proliferation assays, such as those measuring BrdU incorporation or using metabolic indicators like the Cell Counting Kit-8, quantify the effect of defensins on cell division. Human neutrophil defensins have been demonstrated to stimulate the proliferation of human airway epithelial cells and mouse 3T3 fibroblasts. Human beta-defensin-1 (B1578038) has been shown to have an inhibitory effect against cell proliferation in certain colon cancer cell lines. researchgate.net These assays help to elucidate the direct impact of defensins on cell growth in different cellular contexts.

Molecular Biology and Genetic Engineering Techniques

Molecular biology and genetic engineering techniques are indispensable for studying this compound gene expression, function, and modification. These methods allow for the manipulation of this compound genes and the production of recombinant this compound proteins for detailed analysis.

Gene Expression Profiling (e.g., qRT-PCR, RNAi silencing)

Techniques like quantitative real-time PCR (qRT-PCR) are used to measure the mRNA levels of this compound genes in different tissues or cells under various conditions, providing insights into their transcriptional regulation. karger.com This helps researchers understand when and where specific defensins are produced. RNA interference (RNAi), including siRNA or shRNA-mediated silencing, can be employed to reduce or eliminate the expression of specific this compound genes to study their necessity in particular biological processes. While not explicitly detailed in the search results for defensins, RNAi is a standard technique for investigating gene function and would be applicable to this compound research.

Site-Directed Mutagenesis for Structure-Function Elucidation

Site-directed mutagenesis is a powerful technique used to alter specific amino acid residues in a this compound protein. By observing the effects of these mutations on this compound structure, activity, and interactions, researchers can identify critical residues or regions responsible for particular functions, such as antimicrobial activity or receptor binding. researchgate.netmdpi.com For example, site-directed mutagenesis has been used to pinpoint arginine residues and Y27 as important for the antibacterial activity of human this compound 5 (HD-5). researchgate.net Studies on plant defensins have also utilized site-directed mutagenesis to understand the role of specific residues in dimerization and antifungal activity. mdpi.com

Recombinant Protein Expression and Purification

Producing sufficient quantities of pure this compound protein is crucial for structural studies, functional assays, and potential therapeutic development. Recombinant protein expression involves introducing this compound genes into host organisms, such as Escherichia coli or Pichia pastoris, for high-level production. units.itnih.govthermofisher.com Following expression, various purification techniques, including affinity chromatography and high-performance liquid chromatography (HPLC), are used to isolate the recombinant this compound protein. While challenges such as protein insolubility and refolding may arise, particularly in prokaryotic expression systems, strategies like using fusion partners or optimizing expression conditions are employed to overcome these hurdles. units.it Recombinant human beta-defensin 1 has been successfully expressed and purified in E. coli. thermofisher.com Similarly, recombinant alpha-defensins and their precursors have been efficiently expressed and purified in E. coli.

Computational and Bioinformatics Approaches

Computational and bioinformatics approaches play an increasingly vital role in this compound research, enabling the analysis of large datasets, the prediction of this compound properties, and the identification of novel this compound genes.

Sequence Alignment and Phylogenetic Analysis

Multiple sequence alignment and phylogenetic analysis are fundamental tools used to study the evolutionary relationships and conserved features among this compound peptides. These methods help in identifying conserved amino acid residues, particularly the cysteine residues crucial for disulfide bond formation, which define this compound structure and function. researchgate.net

Studies utilizing these techniques have revealed the presence of this compound gene families across various species, highlighting their ancient origins and evolutionary conservation. For instance, multiple sequence alignment of protein sequences from organisms like ticks and scorpions has been performed using methods such as MUSCLE, with phylogenetic trees constructed using methods like Maximum Likelihood to understand their evolutionary history. researchgate.net Similarly, analyses of human and mouse beta-defensin gene clusters have employed programs like pileup for multiple sequence alignment and dendrogram construction to visualize phylogenetic relationships. pnas.org These analyses can reveal species-specific clustering and identify conserved motifs within this compound subgroups. The conserved three-dimensional structure of defensins across different organisms suggests that they originated before the divergence of plants and animals.

Phylogenetic analysis of alpha-defensin genes in primates has identified class-specific amino acid residues or motifs that distinguish different phylogenetic classes, indicating both stabilizing forces to preserve function and diversifying forces generating molecules with a wide range of activities.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational techniques used to investigate the dynamic behavior of this compound peptides and their interactions with biological membranes or other molecules at an atomic level. These simulations provide insights into the mechanisms of this compound action, such as membrane binding, insertion, and pore formation. mdpi.comscielo.br

MD simulations have been employed to study the binding mechanism of human alpha-defensin 5 (HD5) with bacterial membranes, specifically the lipopolysaccharide (LPS) layer in Gram-negative bacteria. mdpi.com These simulations can reveal how defensins interact with different components of the membrane, such as KDO and phosphates, and identify key residues involved in binding. mdpi.com Accelerated Molecular Dynamics (aMD) is an enhanced sampling technique that can be used to examine conformational changes in this compound proteins and their mutants, helping to understand how mutations might affect peptide stability and membrane deformation activity. plos.orgresearchgate.net Studies using aMD have shown that certain mutations in plant defensins can lead to increased membrane deformation and water diffusion across the membrane. researchgate.net MD simulations have also been used to study the behavior of human neutrophil peptides (HNPs) near membrane interfaces, contributing to the understanding of their antimicrobial action. scielo.br

In Vivo Model Systems for Biological Function Assessment

In vivo model systems, particularly animal models, are indispensable for assessing the biological functions of defensins within a complex living organism. These models allow researchers to study the roles of defensins in host defense, immune modulation, and other physiological processes that cannot be fully replicated in vitro.

Animal Models (e.g., this compound-deficient models, specific challenge models)

Animal models, such as this compound-deficient mice or models involving specific pathogen challenges, are crucial for evaluating the in vivo relevance of this compound functions. This compound-deficient models are created by genetically altering animals to reduce or eliminate the expression of specific defensins, allowing researchers to observe the consequences of this compound absence on susceptibility to infection or immune responses. asm.orgbiomolther.org

Studies using murine beta-defensin 1 (mBD-1)-deficient mice have investigated the role of this this compound in pulmonary innate immunity. While mBD-1 deficiency did not overtly increase susceptibility to Staphylococcus aureus in the airways in one study, another found a higher incidence of Staphylococcus species in the bladder of these mice, suggesting a role in resistance to urinary tract infection. asm.org Alpha-defensin deficient mouse models, such as those lacking functional alpha-defensins in the small intestine due to Mmp7 deficiency, have been used to study their role in modulating the gut microbiota and protecting against enteric infections like mouse adenovirus 1 (MAdV-1). plos.org These studies have shown that while defensins can influence the composition of the small intestinal microbiota, their role might be more nuanced, potentially involving protection against diet-induced metabolic dysfunction or acting as adjuvants in antiviral immunity. plos.org

Challenge models involve exposing animals to specific pathogens to assess the protective role of defensins. For example, burn-wounded mice infected with Pseudomonas aeruginosa have been used to evaluate the therapeutic application of defensins. biomolther.org Studies have shown that animals deficient in certain host defense peptides may exhibit increased susceptibility to bacterial infections and higher bacterial loads when challenged. bowdish.ca

Overexpression and Gene Delivery Studies in Animal Models

Overexpression and gene delivery studies in animal models involve introducing or increasing the expression of specific defensins to evaluate their therapeutic potential or their impact on host defense. These approaches can help determine if increased this compound levels can enhance resistance to infections. biomolther.org

Transgenic animal models that constitutively overexpress specific defensins have been generated. For instance, transgenic pigs overexpressing porcine beta-defensin 2 (PBD-2) have been produced to assess their resistance to bacterial infections like Actinobacillus pleuropneumoniae and Glaesserella parasuis. mdpi.com These studies have demonstrated that overexpression of PBD-2 can lead to significantly lower bacterial loads and reduced pathological changes in challenged animals, suggesting that this approach is promising for developing disease-resistant animals. mdpi.com Gene delivery methods, such as using adenoviral vectors to deliver human beta-defensin 3 (HβD3), have also been explored in murine models of pulmonary tuberculosis to assess their potential as adjuvant therapy. researchgate.net These studies indicate that delivered this compound genes can enhance protective immune responses. researchgate.net

Q & A

Basic Research Questions

Q. How can researchers characterize defensin isoforms and their structural-functional relationships in vitro?

  • Methodological Answer : Isoform characterization requires a combination of chromatographic separation (e.g., HPLC) and mass spectrometry to identify post-translational modifications . Functional assays, such as antimicrobial susceptibility testing against Gram-positive/negative bacteria, should correlate structural features (e.g., disulfide bonds) with activity. Include controls like synthetic this compound analogs to validate specificity .

Q. What experimental designs are optimal for assessing this compound expression in immune cells under inflammatory conditions?

  • Answer : Use qPCR for mRNA quantification and ELISA/Western blotting for protein levels. For dynamic expression profiling, employ time-series experiments with stimuli like LPS or IFN-γ. Normalize data to housekeeping genes (e.g., GAPDH) and include technical replicates to minimize variability .

Q. How do defensins interact with microbial membranes, and what biophysical methods validate these interactions?

  • Answer : Lipid bilayer assays and surface plasmon resonance (SPR) quantify binding kinetics. Electron microscopy or atomic force microscopy (AFM) visualize membrane disruption. Pair with circular dichroism to confirm conformational changes in defensins upon lipid binding .

Advanced Research Questions

Q. How can conflicting data on this compound efficacy in animal infection models be resolved?

  • Answer : Conduct meta-analyses of published datasets to identify variables (e.g., dosage, administration route, host genetics). Use knockout mouse models to isolate this compound-specific effects. Validate with ex vivo organoid cultures to bridge in vitro and in vivo findings .

Q. What structural biology techniques elucidate this compound-receptor interactions in human immunity?

  • Answer : X-ray crystallography or cryo-EM resolves 3D structures of this compound-receptor complexes. Molecular dynamics simulations predict binding energetics. Mutagenesis studies (e.g., alanine scanning) identify critical residues for functional validation .

Q. How to design clinical trials evaluating this compound-based therapies for antibiotic-resistant infections?

  • Answer : Adopt adaptive trial designs with endpoints like microbial load reduction and cytokine profiles. Stratify patients by this compound expression levels (measured via RNA-seq ). Include placebo arms and blinded pathologists for histopathological assessments .

Data Contradiction and Analysis

Q. Why do some studies report defensins as pro-inflammatory while others highlight anti-inflammatory roles?

  • Answer : Context-dependent effects arise from tissue specificity (e.g., epithelial vs. immune cells) and pathogen load. Use single-cell RNA-seq to map this compound expression in heterogeneous cell populations. Statistical models (e.g., mixed-effects regression ) should account for covariates like comorbidities .

Q. How to address discrepancies in this compound quantification across proteomic studies?

  • Answer : Standardize sample preparation (e.g., protease inhibitors, deglycosylation protocols). Use spike-in controls (synthetic this compound peptides) for mass spectrometry calibration. Report data in compliance with MIAPE guidelines to enhance reproducibility .

Key Methodological Considerations

  • Ethical Compliance : For human studies, obtain IRB approval and document informed consent. Anonymize data to protect participant confidentiality .
  • Data Management : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw sequencing data in repositories like NCBI GEO .
  • Statistical Rigor : Use Bonferroni correction for multiple comparisons in omics studies. Report effect sizes and confidence intervals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.